molecular formula C9H13N3 B12360927 3-Phenylpyrazolidin-4-amine

3-Phenylpyrazolidin-4-amine

Cat. No.: B12360927
M. Wt: 163.22 g/mol
InChI Key: DPBFWTOYSDPDJP-UHFFFAOYSA-N
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Description

3-Phenylpyrazolidin-4-amine is a heterocyclic compound featuring a pyrazolidine ring substituted with a phenyl group at the third position and an amine group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpyrazolidin-4-amine typically involves the reaction of phenylhydrazine with an appropriate carbonyl compound, followed by cyclization. One common method includes the condensation of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone, which is then reduced to this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpyrazolidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolidinones.

    Reduction: Reduction reactions can further modify the amine group to form different derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrazolidinones and pyrazolidine derivatives, which can be further utilized in different applications.

Scientific Research Applications

3-Phenylpyrazolidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylpyrazolidin-4-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect pathways involved in inflammation, microbial growth, and other biological processes .

Comparison with Similar Compounds

    1-Phenylpyrazolidin-3-one: Similar structure but with a carbonyl group at the third position.

    3-Phenylpyrazole: Lacks the amine group and has a different ring structure.

    4-Aminopyrazole: Contains an amine group but lacks the phenyl substitution.

Uniqueness: 3-Phenylpyrazolidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and an amine group on the pyrazolidine ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

3-phenylpyrazolidin-4-amine

InChI

InChI=1S/C9H13N3/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2

InChI Key

DPBFWTOYSDPDJP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(NN1)C2=CC=CC=C2)N

Origin of Product

United States

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